![molecular formula C19H23N3O B2586503 4-[(1-adamantylamino)methyl]-1(2H)-phthalazinone CAS No. 339021-40-8](/img/structure/B2586503.png)

4-[(1-adamantylamino)methyl]-1(2H)-phthalazinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

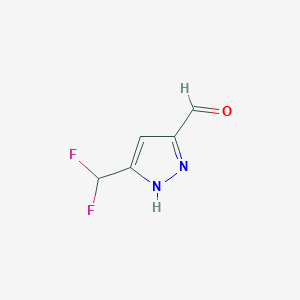

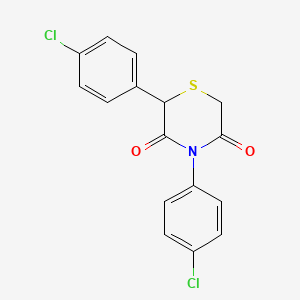

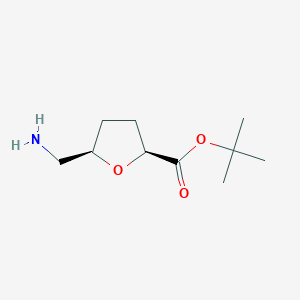

4-[(1-Adamantylamino)methyl]-1(2H)-phthalazinone is a chemical compound with the CBNumber: CB7709010 . It is also known as 4-{[(adamantan-1-yl)amino]methyl}-1,2-dihydrophthalazin-1-one .

Molecular Structure Analysis

The molecular structure of 4-[(1-Adamantylamino)methyl]-1(2H)-phthalazinone is complex, with an adamantylamino group attached to a phthalazinone ring . The adamantylamino group consists of a tricyclo[3.3.1.13,7]dec-1-ylamino group .Applications De Recherche Scientifique

Phosphodiesterase Inhibition and Anti-inflammatory Activity

4-[(1-Adamantylamino)methyl]-1(2H)-phthalazinone and its derivatives have been explored for their potential as selective phosphodiesterase (PDE4) inhibitors. These compounds show significant inhibitory activity against PDE4, a key enzyme involved in inflammatory processes. The N-adamantan-2-yl analogue has exhibited potent inhibition, making it a candidate for anti-inflammatory applications. Additionally, these compounds have demonstrated in vivo anti-inflammatory activities, particularly effective in suppressing mouse ear edema formation induced by arachidonic acid, highlighting their potential as anti-inflammatory agents (Van der Mey et al., 2002).

Antimicrobial Properties

Another significant application of 4-[(1-Adamantylamino)methyl]-1(2H)-phthalazinone derivatives is in the realm of antimicrobial agents. These compounds have been synthesized and tested for antimicrobial activity against a range of bacteria and fungi. Studies have found that certain derivatives show activity against both Gram-positive and Gram-negative bacteria, as well as yeast-like fungi, suggesting their potential as broad-spectrum antimicrobial agents. Derivatives with a 1,3,4-thiadiazole ring have generally shown higher activity, particularly against B. subtilis and fungi (Önkol et al., 2008).

Synthesis of Biologically Active Derivatives

Research into 4-[(1-Adamantylamino)methyl]-1(2H)-phthalazinone has also focused on the synthesis of novel derivatives with potential anticancer activity. By starting with amino acid methyl esters of 4-benzyl-1(2H)-phthalazinone, a series of biologically active phthalazinone derivatives have been synthesized. These efforts underline the chemical versatility of the phthalazinone core and its utility in generating compounds with varied biological activities (Rayes et al., 2019).

Polymer Synthesis and Applications

Beyond pharmaceutical applications, 4-[(1-Adamantylamino)methyl]-1(2H)-phthalazinone and related compounds have been utilized in the synthesis of novel polymers. These polymers, incorporating phthalazinone units, exhibit outstanding thermal properties and are soluble in common organic solvents. The incorporation of the phthalazinone moiety into polymer chains has led to materials with high glass-transition temperatures and excellent stability, making them suitable for various industrial applications (Cheng et al., 2007).

Orientations Futures

Research in adamantane chemistry, including compounds like 4-[(1-Adamantylamino)methyl]-1(2H)-phthalazinone, is promising . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Propriétés

IUPAC Name |

4-[(1-adamantylamino)methyl]-2H-phthalazin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O/c23-18-16-4-2-1-3-15(16)17(21-22-18)11-20-19-8-12-5-13(9-19)7-14(6-12)10-19/h1-4,12-14,20H,5-11H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTRLKLUAEKHQQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NCC4=NNC(=O)C5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(1-adamantylamino)methyl]-1(2H)-phthalazinone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol](/img/structure/B2586434.png)

![N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2586437.png)

![3-[(3-chlorophenyl)sulfonyl]-6-fluoro-1-propyl-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one](/img/structure/B2586439.png)

![(2-Ethoxyphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2586442.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine](/img/structure/B2586443.png)